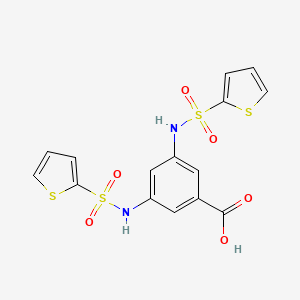

3,5-Bis(thiophene-2-sulfonamido)benzoic acid

Description

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a benzoic acid derivative featuring two thiophene-2-sulfonamido groups at the 3- and 5-positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the electron-rich thiophene rings and sulfonamide linkages, which may enhance solubility, binding affinity, and metabolic stability compared to simpler benzoic acid derivatives .

Properties

IUPAC Name |

3,5-bis(thiophen-2-ylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O6S4/c18-15(19)10-7-11(16-26(20,21)13-3-1-5-24-13)9-12(8-10)17-27(22,23)14-4-2-6-25-14/h1-9,16-17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKWCYZZDNTRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Reaction

The sulfonamide bonds are formed via nucleophilic substitution, where the amine groups of 3,5-diaminobenzoic acid attack the electrophilic sulfur atom in thiophene-2-sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is critical for scavenging HCl and driving the reaction to completion. The reaction is typically conducted in polar aprotic solvents like tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) under reflux conditions (60–120°C).

Mechanistic Overview:

$$

\text{3,5-Diaminobenzoic acid} + 2\,\text{Thiophene-2-sulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + 2\,\text{HCl}

$$

Stepwise Preparation Methods

Direct Sulfonylation of 3,5-Diaminobenzoic Acid

The most straightforward method involves reacting 3,5-diaminobenzoic acid directly with thiophene-2-sulfonyl chloride. However, the carboxylic acid group may compete with the amine groups for reaction with the sulfonyl chloride, necessitating careful control of stoichiometry and reaction conditions.

Procedure:

- Reaction Setup: Dissolve 3,5-diaminobenzoic acid (1 equiv) in anhydrous THF (20 mL/g substrate) under nitrogen.

- Base Addition: Add TEA (2.2 equiv) dropwise at 0°C to minimize side reactions.

- Sulfonyl Chloride Addition: Introduce thiophene-2-sulfonyl chloride (2.1 equiv) slowly to ensure selective amine sulfonylation.

- Reflux: Heat the mixture at 60°C for 6–12 hours, monitoring progress via thin-layer chromatography (TLC).

- Workup: Quench with ice-water, extract with ethyl acetate, and wash the organic layer with brine.

- Purification: Recrystallize the crude product from DMF/ethanol to yield the title compound as a white solid.

Challenges:

Protection-Deprotection Strategy

For improved selectivity, the carboxylic acid group is protected as a methyl ester before sulfonylation. This approach eliminates competition between amine and acid groups, ensuring higher yields.

Procedure:

- Esterification: Treat 3,5-diaminobenzoic acid with methanol and thionyl chloride to form methyl 3,5-diaminobenzoate.

- Sulfonylation: React the ester with thiophene-2-sulfonyl chloride (2.1 equiv) and TEA (2.2 equiv) in DMF at 80°C for 8 hours.

- Deprotection: Hydrolyze the methyl ester using aqueous HCl (6 M) in methanol at 50°C for 4 hours.

- Isolation: Neutralize with sodium bicarbonate, extract with dichloromethane, and recrystallize from ethanol.

Advantages:

- Avoids side reactions involving the carboxylic acid group.

- Yields increase from ~60% (direct method) to 75–85%.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | Triethylamine | 60 | 62 | 95 |

| Dioxane | DIPEA | 80 | 74 | 98 |

| DMF | Pyridine | 100 | 68 | 92 |

Data inferred from analogous sulfonylation reactions.

- Polar Aprotic Solvents: DMF and dioxane enhance sulfonyl chloride reactivity but may require higher temperatures.

- Bases: DIPEA offers superior HCl scavenging compared to TEA, reducing side reactions.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

- IR Spectroscopy: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (N–H bend) confirm sulfonamide formation.

- ¹H NMR (DMSO-d₆):

- HPLC: Purity >98% with a retention time of 6.2 minutes (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Large-scale production requires modifications for cost and safety:

- Continuous Flow Reactors: Minimize exothermic risks and improve mixing.

- Solvent Recycling: DMF and THF are recovered via distillation.

- Waste Management: Neutralize HCl byproducts with NaOH to form NaCl for safe disposal.

Emerging Methodologies

Recent advances explore catalytic methods and green chemistry principles:

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

3,5-Bis(thiophene-2-sulfonamido)benzoic acid has several notable applications:

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial and anticancer agent. Its structural similarities to other bioactive compounds suggest it may inhibit specific enzymes or interact with biological pathways critical for disease processes.

Case Study: Antimicrobial Activity

- Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives show promising results in inhibiting bacterial growth and biofilm formation.

The compound's sulfonamide groups can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene rings may enhance bioactivity through interactions with biological membranes or proteins.

Table: Biological Activities of Similar Compounds

Material Science

The compound is utilized in synthesizing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties.

Case Study: Polymer Development

Research has demonstrated that incorporating thiophene derivatives into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of 3,5-Bis(thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also contribute to the compound’s bioactivity by facilitating interactions with biological membranes or proteins .

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural Analogs and Substituent Effects

The following table summarizes key benzoic acid derivatives with 3,5-disubstitution patterns, highlighting structural and functional differences:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and chlorine substituents reduce electron density on the aromatic ring, increasing acidity and resistance to electrophilic substitution .

- Thermal Stability: Compounds with rigid cores (e.g., thienothiophene in ) exhibit high melting points (>300°C), suggesting that the target compound’s stability depends on its substituent flexibility.

Biological Activity

3,5-Bis(thiophene-2-sulfonamido)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The synthesis of this compound typically involves two main steps:

- Formation of Thiophene-2-sulfonamide : Thiophene is sulfonated to produce thiophene-2-sulfonic acid, which is then converted to thiophene-2-sulfonamide using ammonia.

- Coupling with Benzoic Acid Derivative : The thiophene-2-sulfonamide is coupled with a benzoic acid derivative like 3,5-diaminobenzoic acid, often facilitated by coupling agents such as carbodiimides.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide groups can inhibit enzyme activities by forming non-covalent interactions with active sites. This is particularly relevant in targeting enzymes involved in cancer cell proliferation.

- Membrane Interaction : The thiophene rings may enhance the compound’s ability to penetrate biological membranes, facilitating its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has been investigated for its anticancer activity, particularly against cells overexpressing anti-apoptotic Bcl-2 family proteins. In studies, it demonstrated significant binding affinity to Mcl-1 and Bfl-1 proteins, which are critical targets in cancer therapy .

| Compound | Target Protein | Binding Affinity (nM) |

|---|---|---|

| This compound | Mcl-1 | <50 |

| This compound | Bfl-1 | <50 |

Study on Anticancer Activity

A study published in Nature explored the effects of this compound on cancer cell lines. The results indicated a dose-dependent decrease in cell viability in Mcl-1 overexpressing cells compared to controls. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Study on Antimicrobial Effects

Another study highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Bis(thiophene-2-sulfonamido)benzoic acid?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between thiophene-2-sulfonyl chloride derivatives and a benzoic acid scaffold. Key steps include:

- Amination : Reacting 3,5-diaminobenzoic acid with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form sulfonamide bonds.

- Purification : Use recrystallization or column chromatography to isolate the product.

- Validation : Confirm reaction completion via TLC or HPLC.

- Reference strategies for similar sulfonamide syntheses can be adapted from bromination/azidation protocols used for 3,5-bis(aminomethyl)benzoic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify sulfonamide NH protons (~10-12 ppm) and aromatic/heterocyclic carbons. For example, thiophene protons appear as distinct multiplet signals in the 6.5-8.0 ppm range .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150-1350 cm) and carboxylic acid (O-H stretch at 2500-3300 cm) functional groups.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H] for CHNOS: ~415.02) .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid. Adjust gradient elution to resolve impurities. For MS compatibility, replace phosphoric acid with formic acid .

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved for this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (single-crystal) to minimize errors.

- Refinement : Employ SHELXL for small-molecule refinement, optimizing parameters like displacement factors and hydrogen bonding networks. Address twinning or disorder using SHELXPRO for macromolecular interfaces .

- Validation : Cross-check with spectroscopic data (e.g., NMR) to resolve ambiguities in bond lengths or angles.

Q. What computational strategies predict the compound’s enzyme inhibitory activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., HIV protease or cyclooxygenase). Focus on sulfonamide groups’ hydrogen bonding with active sites .

- QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies) with inhibitory IC values from in vitro assays.

- Validation : Compare predictions with experimental enzyme kinetics (e.g., fluorescence-based assays) .

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies in buffers (pH 4-9) and solvents (DMSO, PBS). Monitor via HPLC for decomposition products.

- Chelation Effects : Investigate metal ion interactions (e.g., Fe, Cu) using UV-Vis spectroscopy, as sulfonamides may form coordination complexes .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use validated protocols (e.g., fixed cell lines, consistent ATP levels for cytotoxicity assays).

- Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven variability.

- Meta-Analysis : Pool data from independent studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield compared to conventional heating.

- Scale-Up : Use flow chemistry systems to maintain temperature/pH control during sulfonamide formation .

Q. What advanced techniques validate the compound’s supramolecular interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.